![molecular formula C15H11FN2O2 B2731747 N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-34-3](/img/structure/B2731747.png)

N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

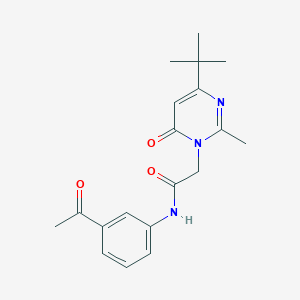

N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects in preclinical studies. P7C3 was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, it has been the subject of numerous studies investigating its potential therapeutic applications.

Scientific Research Applications

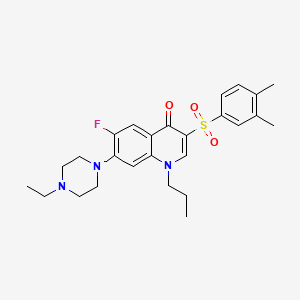

- Pyridine compounds, including F2348-0250, have been investigated for their antimicrobial properties . These molecules can inhibit bacterial and fungal growth, making them potential candidates for novel antibiotics or antifungal agents.

- In vitro studies have evaluated F2348-0250 against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and yeasts (e.g., Candida albicans) . The compound’s efficacy in inhibiting microbial growth is promising.

- The presence of the pyridine nucleus, along with other heterocycles, contributes to antiviral selectivity. Molecular docking studies have shown favorable interactions with specific viral proteins .

- F2348-0250 contains a piperazine ring, suggesting potential applications in neuropharmacology. It may modulate neurotransmitter activity.

- Fluorescent temperature probes are essential for monitoring cellular and suborganelle temperatures. F2348-0250, due to its unique structure, could serve as a fluorescent probe for mitochondrial temperature homeostasis .

- F2348-0250 belongs to the pyrrolo[2,3-b]pyridine class. Vemurafenib, a related compound, is a B-Raf enzyme inhibitor used in melanoma treatment .

- Pyridine compounds are known to improve water solubility due to their poor basicity . F2348-0250’s pyridine moiety may contribute to better solubility.

Antimicrobial Activity

Antiviral Activity

Neuropharmacological Research

Mitochondrial Temperature Probes

B-Raf Inhibition (Cancer Therapy)

Water Solubility Enhancement

properties

IUPAC Name |

N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2/c1-9-2-7-13-12(17-9)8-14(20-13)15(19)18-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZGSNZUPKMKGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2731669.png)

![2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]thiophene-3-carboxamide](/img/structure/B2731670.png)

![N-(2,4-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2731672.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2731679.png)

![Ethyl 2-(3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2731681.png)

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2731686.png)

![N-(benzo[d]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2731687.png)